molecular formula C9H13NO2 B586846 Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate CAS No. 153396-66-8

Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate

Cat. No.: B586846
CAS No.: 153396-66-8
M. Wt: 167.208
InChI Key: NAVMPFSFWOURBA-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate is a pyrrole-derived ester featuring a 1H-pyrrole ring substituted with an ethyl group at the 2-position and linked to a methyl acetate moiety via a methylene bridge. The pyrrole core, a five-membered aromatic heterocycle with one nitrogen atom, confers aromatic stability and electron-rich characteristics. The ethyl substituent enhances lipophilicity, while the ester group influences solubility and reactivity. This compound is of interest in medicinal chemistry due to the biological relevance of pyrrole derivatives, including antitumor and kinase-inhibiting activities .

Properties

CAS No.

153396-66-8

Molecular Formula

C9H13NO2

Molecular Weight

167.208

IUPAC Name

methyl 2-(2-ethylpyrrol-1-yl)acetate

InChI

InChI=1S/C9H13NO2/c1-3-8-5-4-6-10(8)7-9(11)12-2/h4-6H,3,7H2,1-2H3

InChI Key

NAVMPFSFWOURBA-UHFFFAOYSA-N

SMILES

CCC1=CC=CN1CC(=O)OC

Synonyms

1H-Pyrrole-1-aceticacid,2-ethyl-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrrole- and Imidazole-Based Esters

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate Pyrrole 2-ethyl, methyl acetate C₉H₁₃NO₂ 167.21 (calculated) Pyrrole, ester, ethyl
Methyl (1H-pyrrol-2-ylcarbonylamino)acetate Pyrrole 2-carbonylamino, methyl acetate C₈H₁₀N₂O₃ 182.18 Pyrrole, amide, ester
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate Pyrrolopyridine (fused) Fused pyridine ring, methyl acetate C₁₀H₁₀N₂O₂ 190.20 Pyrrolopyridine, ester
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate Imidazole 2-phenyl, ethyl acetate C₁₃H₁₄N₂O₂ 230.26 Imidazole (2N), ester, phenyl

Key Observations :

  • Core Heterocycle : Pyrrole derivatives exhibit lower basicity compared to imidazole analogs (e.g., ’s imidazole-based esters) due to the presence of a single nitrogen atom versus imidazole’s two .
  • Substituent Effects: The ethyl group in the target compound enhances hydrophobicity relative to the carbonylamino group in Methyl (1H-pyrrol-2-ylcarbonylamino)acetate, which may improve membrane permeability .
Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Solubility (Predicted) LogP (Estimated) Melting Point (°C) Synthesis Pathway
This compound Low in water ~1.5 Not reported Alkylation of pyrrole derivatives
Methyl (1H-pyrrol-2-ylcarbonylamino)acetate Moderate in polar solvents ~0.8 Not reported Condensation/amide coupling
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate Low in water ~2.1 Not reported Multi-component imidazole synthesis

Key Observations :

  • LogP Trends : Imidazole-based esters (e.g., LogP ~2.1) are more lipophilic than pyrrole analogs due to aromatic phenyl substituents .
  • Synthetic Routes: Pyrrole derivatives often employ condensation or alkylation (e.g., ’s use of cyanoacetate condensation for pyrrole-aldehyde coupling) , while imidazole analogs utilize cyclization reactions .

Key Observations :

  • Pyrrole vs. Imidazole : Pyrrole derivatives (e.g., antitumor agents) often target kinases, whereas imidazole analogs (e.g., ’s compounds) show broader anti-inflammatory applications .
  • Substituent Impact : Bromo or chloro substituents on pyrrole (e.g., ’s dibromo derivatives) enhance bioactivity but may reduce solubility .

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